Phenyl-1-naphthylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |
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InChI Key |
XQVWYOYUZDUNRW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
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Molecular Formula |
C16H13N, Array | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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| Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID2025892 | |
| Record name | N-Phenyl-1-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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Physical Description |
N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS. | |
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| Record name | 1-Naphthalenamine, N-phenyl- | |
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| Record name | N-Phenyl-1-naphthylamine | |
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Boiling Point |
635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg | |
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| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |
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Flash Point |
Flash point > 200 °C | |
| Record name | N-Phenyl-1-naphthylamine | |
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Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
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| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |
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Density |
Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/ | |
| Record name | N-Phenyl-1-naphthylamine | |
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Impurities |
The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg). | |
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Color/Form |
Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules | |
CAS No. |
90-30-2 | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE | |
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| Record name | Phenyl-1-naphthylamine | |
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Melting Point |
144 °F (NTP, 1992), 61 °C, 62-63 °C | |
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Synthetic Methodologies and Chemical Transformations of N Phenyl 1 Naphthylamine
Advanced Synthetic Routes and Catalytic Approaches
The industrial synthesis of N-Phenyl-1-naphthylamine has evolved to incorporate advanced methodologies that prioritize high yield, purity, and process efficiency. These methods are underpinned by a deep understanding of reaction kinetics and the strategic use of catalysts.
Role of Specific Catalytic Systems: Boron and Fluorine-containing Catalysts, Sulfanilic Acid, and Iodine
Catalysts play a pivotal role in enhancing the rate and selectivity of the N-Phenyl-1-naphthylamine synthesis. A variety of catalytic systems have been explored, each with its own set of advantages.
Boron and Fluorine-containing Catalysts: Catalyst mixtures containing boron and fluorine have proven to be highly effective. google.comgoogle.com These catalysts can be prepared, for instance, by reacting hydrogen fluoride, boric acid, and either aniline (B41778) or 1-naphthylamine (B1663977). google.comgoogle.com The resulting catalytically active species facilitates the condensation reaction, often leading to high yields and selectivity. google.com An advantage of these catalysts is their potential for recovery and reuse, which enhances the economic viability of the process. google.comgoogle.com
Sulfanilic Acid: The use of sulfanilic acid as a catalyst has been a long-standing method for this synthesis. google.comgoogle.com When aniline and 1-naphthylamine are reacted in the presence of sulfanilic acid at temperatures between 195-215°C under atmospheric pressure, yields of 86-91% can be achieved. google.comgoogle.com However, this process is often associated with long reaction times. google.comgoogle.com
Iodine: Catalytic amounts of iodine have also been employed in the reaction of aniline and 1-naphthylamine at temperatures of 225-250°C under atmospheric pressure. google.comgoogle.com While effective, this method has been reported to result in lower yields compared to other catalytic systems. google.comgoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the efficiency of N-Phenyl-1-naphthylamine synthesis, careful optimization of reaction parameters is crucial. Key variables include temperature, pressure, and catalyst concentration.
| Parameter | Optimized Range | Impact on Reaction |
| Temperature | 150 - 350°C (preferred) google.comgoogle.com | Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired by-products. The optimal temperature balances reaction speed with selectivity. |
| Pressure | 1.5 - 10 bar (preferred) google.comgoogle.com | Operating at pressures above atmospheric pressure can surprisingly lead to high yields and exceptional selectivity, minimizing the formation of diphenylamine. google.com |
| Catalyst Loading | 1 mol% (in some cases) researchgate.net | The optimal catalyst concentration is a trade-off between achieving a high reaction rate and minimizing catalyst cost and potential downstream purification challenges. |
This table provides a summary of optimized reaction conditions for the synthesis of N-Phenyl-1-naphthylamine.
By carefully controlling these parameters, manufacturers can significantly improve the yield and purity of the final product, leading to a more economical and sustainable process. researchgate.net
Continuous versus Batch Processes in N-Phenyl-1-naphthylamine Production
The production of N-Phenyl-1-naphthylamine can be carried out using either batch or continuous processes. google.comgoogle.comgoogle.com Each approach offers distinct advantages and is chosen based on production scale, economic considerations, and desired product quality.
| Process Type | Description | Advantages | Disadvantages |
| Batch Process | The reactants are charged into a reactor, and the reaction proceeds to completion. The product is then discharged, and the reactor is prepared for the next batch. katanamrp.com | Flexibility in producing different products or grades, lower initial investment for smaller scale production. katanamrp.com | Slower production rate, potential for batch-to-batch variability. katanamrp.comresearchgate.net |
| Continuous Process | Reactants are continuously fed into the reactor, and the product is continuously withdrawn. The process operates at a steady state. katanamrp.com | Higher production output, lower unit costs, more consistent product quality. katanamrp.comresearchgate.net | Higher initial investment, less flexibility for producing multiple products. katanamrp.com |
This interactive table compares the key features of batch and continuous processes for N-Phenyl-1-naphthylamine production.
Derivatization Strategies for N-Phenyl-1-naphthylamine Functional Enhancement
To broaden the applicability of N-Phenyl-1-naphthylamine and improve its performance in specific applications, researchers have explored various derivatization strategies. These strategies involve modifying the core structure to introduce new functional groups or alter its electronic and steric properties.
Synthesis of N-Phenyl-1-naphthylamine Derivatives with Modified Structural Motifs
The synthesis of N-Phenyl-1-naphthylamine derivatives often involves reactions targeting the amine nitrogen or the aromatic rings. These modifications can lead to compounds with enhanced antioxidant properties, improved solubility, or novel fluorescent characteristics.
For instance, the reaction of N-Phenyl-1-naphthylamine with epichlorohydrin (B41342) yields N-phenyl-N-(3-chloro-2-hydroxy-propyl)-1-naphthylamine, which can undergo further cyclization. Another approach involves introducing substituents onto the phenyl or naphthyl rings to fine-tune the molecule's properties. The synthesis of these derivatives often employs standard organic chemistry reactions, adapted for the specific reactivity of the N-Phenyl-1-naphthylamine scaffold.
| Derivative | Synthetic Approach | Potential Functional Enhancement |
| N-Phenyl-N-(3-chloro-2-hydroxy-propyl)-1-naphthylamine | Reaction with epichlorohydrin | Intermediate for further functionalization, potential for improved polymer compatibility. |
| 2-Chloro-N-phenyl-1-naphthylamine | Multi-step synthesis from naphthalene (B1677914) derivatives ontosight.ai | Altered electronic properties, potential for use in dye and pigment synthesis. ontosight.ai |
| N-Alkyl- and N-Aryl- derivatives | Coupling reactions with various alkyl or aryl halides | Modified solubility and steric hindrance, impacting antioxidant activity. |
This table showcases examples of N-Phenyl-1-naphthylamine derivatives and the strategies used for their synthesis.
The development of new derivatives of N-Phenyl-1-naphthylamine continues to be an active area of research, driven by the demand for advanced materials with tailored properties.
Rational Design Principles for Targeting Specific Chemical and Biological Properties
The rational design of N-Phenyl-1-naphthylamine (PNA) derivatives is a key strategy for tailoring their chemical and biological activities. By strategically modifying the core structure, researchers can enhance properties such as antioxidant efficacy, fluorescence, and biological interactions. This approach relies on understanding the structure-activity relationships (SAR) that govern the compound's behavior.
Antioxidant Properties: The antioxidant activity of PNA derivatives is a major focus of rational design. The core mechanism often involves the donation of a hydrogen atom from the secondary amine to neutralize free radicals. Computational studies, including those using machine learning and density functional theory, have been instrumental in predicting and understanding how different substituents influence this activity. rsc.orgacs.org
Key design principles for enhancing antioxidant performance include:
Introduction of Electron-Donating Groups: Adding groups like amino and alkyl moieties to the aromatic rings can improve antioxidant performance. rsc.org These groups increase the electron density on the nitrogen atom, facilitating hydrogen atom donation.
Strategic Substitution Positions: The positions of substituents on both the phenyl and naphthyl rings are critical. For N-Phenyl-1-naphthylamine, modifications at positions 1, 7, and 10 have been identified as optimal for improving antioxidant activity. rsc.org
Modulating Physicochemical Properties: Design efforts also consider properties like solubility and binding energy. For instance, modifications can be made to decrease the hydrogen dissociation energy, making the N-H bond easier to break, and to increase the binding energy to target substrates, thereby enhancing antioxidant efficiency. rsc.org
A study utilizing machine learning modeled 302 PNA derivatives to predict their antioxidant capabilities. The research found that specific substitutions could decrease the hydrogen dissociation energy by over 9% and increase binding energy by more than 16% compared to the parent PNA molecule. rsc.org
Fluorescent Properties: N-Phenyl-1-naphthylamine itself is a fluorescent probe, a property that can be fine-tuned through derivatization. medchemexpress.comscbt.comsav.sk The fluorescence of PNA is highly sensitive to its local environment, making it a valuable tool for studying biological membranes and protein binding. medchemexpress.comsav.sknih.gov
Design principles for fluorescent probes often involve:
Enhancing Environmental Sensitivity: Modifications can be designed to amplify the change in fluorescence upon binding to a target or entering a specific environment, such as the lipid bilayer of a cell membrane. medchemexpress.comnih.gov
Targeting Specific Analytes: Derivatives can be created to act as chemosensors for specific ions or molecules. For example, an N-phenyl-1-naphthylamine/β-cyclodextrin inclusion complex was developed as a fluorescent probe for the detection of Pd(2+) ions. researchgate.net
Shifting Excitation and Emission Wavelengths: Introducing various functional groups can alter the electronic structure of the molecule, thereby changing its absorption and emission spectra to suit different experimental setups.
The inherent fluorescence of PNA, with an excitation around 337 nm and emission near 407-430 nm, is a key feature. medchemexpress.comsav.sk This fluorescence intensifies when the molecule binds to hydrophobic environments like the inner phospholipid bilayer of bacteria or odorant-binding proteins. medchemexpress.com
Mechanistic Insights into Derivatization Reactions and Selectivity
Understanding the mechanisms of derivatization reactions is crucial for controlling the synthesis of N-Phenyl-1-naphthylamine analogs with desired properties. The reactivity of the PNA scaffold is governed by the electronic properties and steric hindrance of the phenyl and naphthyl rings.
Electrophilic Aromatic Substitution: The naphthyl and phenyl rings of PNA are susceptible to electrophilic aromatic substitution. The directing effects of the secondary amine and the existing aromatic systems guide the position of incoming electrophiles.
Activation and Directing Effects: The amino group is an activating, ortho-, para-director. However, the bulky nature of the fused ring system and the phenyl group introduces significant steric hindrance, which plays a major role in determining the regioselectivity of the reaction.
C4-Position Reactivity: The C4 position of the naphthylamine ring is a common site for functionalization. For example, silver(I)-catalyzed C-H amination of 1-naphthylamine derivatives with azodicarboxylates proceeds at the C4 position. mdpi.com The use of a directing group, such as a picolinamide (B142947) (PA) moiety, is often essential to achieve this selectivity, indicating a mechanism involving a chelation-assisted C-H activation. mdpi.com
Mechanism of C-H Amination: A proposed mechanism for directed C-H amination involves the formation of a metal-ligand complex. In the case of silver-catalyzed amination, the silver(I) coordinates to the directing group (e.g., the nitrogen of the picolinamide) and facilitates the deprotonation and subsequent functionalization of the C4-H bond. The reaction is sensitive to the nature of the directing group; replacing a pyridine (B92270) ring with a pyrimidine (B1678525) ring can halt the reaction entirely, highlighting the importance of the electronic and steric properties of the directing group in the catalytic cycle. mdpi.com
Enantioselective Transformations: The development of atropisomers (axially chiral molecules) from PNA derivatives is an advanced area of synthetic chemistry. The controlled synthesis of a specific enantiomer requires a chiral catalyst that can differentiate between the two prochiral faces of the substrate.
Chiral Phosphoric Acid (CPA) Catalysis: Enantioselective C-H amination of N-phenyl-2-naphthylamine derivatives has been achieved using chiral phosphoric acid (CPA) catalysts. The mechanism involves a dual hydrogen-bonding activation mode where the CPA interacts with both the naphthylamine substrate and the aminating reagent (e.g., an azodicarboxylate). nih.gov
Role of Non-covalent Interactions: Weak intermolecular interactions, such as π-π stacking between the phenyl group of the substrate and an aryl group on the CPA catalyst, are crucial for achieving high enantioselectivity. nih.gov These interactions help to lock the transition state into a specific conformation, favoring the formation of one enantiomer over the other. Mechanistic studies suggest a nucleophilic addition of the naphthylamine to the activated azodicarboxylate, with the stereochemistry being controlled by the chiral catalyst environment. nih.gov
The table below provides examples of reaction conditions for the derivatization of naphthylamine systems, illustrating the selectivity achieved.
| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Position of Derivatization | Yield | Reference |
| C-H Amination | N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate | AgOAc, CH2Cl2, Room Temp | C4 | 93% | mdpi.com |
| C-H Amination | 3-Methyl-N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate | AgOAc, CH2Cl2, Room Temp | C4 | 97% | mdpi.com |
| C-H Amination | N-(8-methylnaphthalen-1-yl)picolinamide | Di-tert-butyl azodicarboxylate | AgOAc, CH2Cl2, Room Temp | C4 | 83% | mdpi.com |
| Enantioselective C-H Amination | N-phenyl-2-naphthylamine | Dibenzyl azodicarboxylate (DBAD) | Chiral Phosphoric Acid (CPA3) | C1 | 45% (47% ee) | nih.gov |
| Enantioselective C-H Amination | N-(8-benzamidonaphthalen-2-yl)aniline | Dibenzyl azodicarboxylate (DBAD) | Chiral Phosphoric Acid (CPA) | C1 | 77% (94% ee) | nih.gov |
Spectroscopic and Photophysical Investigations of N Phenyl 1 Naphthylamine
Fluorescence Spectroscopy of N-Phenyl-1-naphthylamine and Its Molecular Interactions
Detailed Analysis of Excitation and Emission Spectra in Diverse Chemical Environments
The fluorescent probe N-Phenyl-1-naphthylamine (NPN) exhibits distinct excitation and emission spectra that are highly sensitive to its chemical surroundings. In non-polar solvents like cyclohexane (B81311), the fluorescence emission maximum is observed at approximately 393 nm. oup.com However, when introduced to more polar environments, a noticeable red shift in the emission spectrum occurs. For instance, in 1,4-dioxane (B91453), the emission maximum shifts to 413 nm, in ethyl acetate (B1210297) to 420 nm, and in water, it is significantly red-shifted to 485 nm. oup.com This phenomenon is attributed to the interaction of the probe with the solvent molecules.
The excitation wavelength for NPN is typically around 330 nm to 337 nm. osha.govmedchemexpress.com For example, a study using a superkiller in a cell suspension of Saccharomyces cerevisiae reported an emission maximum at 430 nm. sav.sk In the presence of Escherichia coli cells, NPN's fluorescence emission intensity increases, and the spectrum shifts to the blue. bohrium.com When bound to the inner phospholipid bilayer of Gram-negative bacteria, NPN fluoresces strongly. medchemexpress.com
The interaction with various media also influences the spectral characteristics. For instance, when NPN is added to a C-P buffer solution containing yeast cells, the fluorescence is significantly blue-shifted compared to the NPN solution alone, with emission maxima at 399 nm and 450 nm, respectively. sav.sk The absorption spectrum of NPN also shows a red shift in the presence of 1,4-dioxane, with isosbestic points at 284 and 332 nm, indicating hydrogen bonding. oup.com
The following table summarizes the emission maxima of N-Phenyl-1-naphthylamine in different chemical environments:
| Chemical Environment | Emission Maximum (nm) |
| Cyclohexane | 393 |
| 1,4-Dioxane | 413 |
| Ethyl Acetate | 420 |
| Water | 485 |
| Saccharomyces cerevisiae cell suspension | 430 |
| C-P buffer with yeast cells | 399 |
| C-P buffer (NPN solution) | 450 |
Influence of Solvent Polarity and Dielectric Constant on Fluorescence Quantum Yield and Emission Wavelength
The fluorescence quantum yield and emission wavelength of N-Phenyl-1-naphthylamine are significantly influenced by the polarity and dielectric constant of the surrounding solvent. Generally, as the solvent polarity increases, the fluorescence quantum yield of NPN tends to decrease. oup.comresearchgate.net For example, the quantum yield of NPN is 0.68 in cyclohexane (dielectric constant ε = 2.02), but it drops to 0.54 in propionitrile (B127096) (ε = 27.2) and further to 0.029 in water (ε = 78.5). oup.com An exception to this trend is observed in 1,4-dioxane (ε = 2.21), where the quantum yield is slightly higher at 0.72, which is attributed to the effect of hydrogen bonding prevailing over the solvent polarity effect. oup.com
Concurrently, the emission wavelength of NPN exhibits a bathochromic (red) shift with increasing solvent polarity. oup.comekb.eg This shift is a result of the stabilization of the excited state of the NPN molecule by the polar solvent molecules. The emission maximum of NPN is at 393 nm in the non-polar solvent cyclohexane, while it shifts to 485 nm in the highly polar solvent water. oup.com This sensitivity of the emission wavelength to the solvent's dielectric properties makes NPN a useful probe for studying the polarity of microenvironments. nih.govaps.org
The table below illustrates the relationship between the dielectric constant of various solvents and the corresponding fluorescence quantum yield and emission maximum of N-Phenyl-1-naphthylamine.
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Emission Maximum (nm) |
| Cyclohexane | 2.02 | 0.68 | 393 |
| 1,4-Dioxane | 2.21 | 0.72 | 413 |
| Ethyl Acetate | 6.02 | 0.63 | 420 |
| Propionitrile | 27.2 | 0.54 | - |
| Water | 78.5 | 0.029 | 485 |
Data for Propionitrile emission maximum was not available in the provided search results.
Mechanistic Studies of Fluorescence Quenching by Electron Acceptors and Hydrogen Bonding Partners
The fluorescence of N-Phenyl-1-naphthylamine (NPN) can be quenched through various mechanisms, including interactions with electron acceptors and hydrogen bonding partners. oup.com Studies have shown that the fluorescence of NPN is quenched by nitriles, esters, and amines. oup.comoup.com
In the case of nitriles and esters, the quenching effect is particularly pronounced when the cyano or carboxyl group is conjugated with a double bond. oup.comoup.com This suggests a charge-transfer interaction mechanism where NPN acts as an electron donor and the quenching molecule acts as an electron acceptor through a hydrogen bond. oup.comresearchgate.net The efficiency of this quenching can be influenced by the electronic properties of the acceptor molecule. For instance, the quenching constants for methyl acrylate, methyl benzoate, and pyridine (B92270) are reduced when electron-donating groups are introduced to these molecules, as seen with methyl tiglate, methyl 3,4,5-trimethoxybenzoate, and 2,4,6-trimethylpyridine, respectively. oup.com
Hydrogen bonding plays a crucial role in the fluorescence behavior of NPN. oup.com The formation of a hydrogen bond between NPN and a proton acceptor, such as 1,4-dioxane, can lead to an enhancement of the fluorescence intensity and a red shift in the emission spectrum. oup.com This indicates that the hydrogen-bonded form of NPN has a higher fluorescence quantum yield than the free form. oup.com However, when the hydrogen bonding partner is also an electron acceptor, fluorescence quenching can occur. researchgate.net The mechanism in these cases is often described as a charge-transfer interaction through the hydrogen bond. oup.com For amines, a different quenching mechanism, not solely based on charge transfer, may also be significant. oup.comoup.com
Investigations into the interaction of NPN with proteins, such as odorant binding proteins (OBPs), have revealed a static quenching mechanism. tandfonline.com This implies the formation of a non-fluorescent ground-state complex between NPN and the protein. tandfonline.com The binding is primarily driven by hydrophobic forces, though hydrogen bonding can also be involved. tandfonline.com
Time-Resolved Fluorescence Anisotropy and Lifetime Investigations of N-Phenyl-1-naphthylamine
Time-resolved fluorescence studies provide insights into the dynamic behavior of N-Phenyl-1-naphthylamine (NPN) in its excited state. The fluorescence decay of NPN is dependent on the properties of its environment. nih.gov In pure, low-viscosity solvents, both polar and non-polar, the decay is typically monoexponential. nih.gov However, in viscous polar solvents or in non-polar solvents with a polar solute, the decay becomes heterogeneous and dependent on the emission wavelength. nih.gov This complexity arises from processes like dielectric relaxation and the formation of excited-state complexes, which cause a shift in the emission spectrum on a nanosecond timescale. nih.gov
The fluorescence lifetime of NPN has been measured in various solvents. For example, in cyclohexane, a fluorescence lifetime of 4.10 ns has been reported. oup.com The lifetime can be influenced by factors such as the presence of quenchers or binding to other molecules. For instance, when bound to Escherichia coli cells treated with colicin Ia, the fluorescence lifetime of NPN approximately doubles. bohrium.com
Fluorescence anisotropy measurements reveal information about the rotational motion of the NPN molecule. sav.sknih.gov Immediately after excitation, the anisotropy is at its maximum value, known as the limiting anisotropy (r₀). As the molecule rotates, the anisotropy decays over time. psu.edu The rate of this decay is related to the rotational correlation time, which is influenced by the viscosity of the medium and the size and shape of the rotating molecule. In studies involving phospholipid membranes, the anisotropy decay of NPN has been used to probe the microviscosity and dynamics of the lipid bilayer. nih.gov The observation that the anisotropy does not always decay to zero at longer times suggests that the rotational motion of NPN can be hindered or restricted within certain environments. psu.edu
Application of Advanced Spectroscopic Techniques for N-Phenyl-1-naphthylamine Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing the vibrational modes of N-Phenyl-1-naphthylamine (NPN) and its derivatives, providing insights into its molecular structure and interactions. apsacollege.comnih.gov The IR spectrum of a molecule is unique and acts as a "fingerprint," allowing for its identification and the characterization of its functional groups. unitechlink.com
The FT-IR spectrum of pristine multi-walled carbon nanotubes (MWCNTs) shows characteristic O-H and C-H stretching frequencies at approximately 3434 cm⁻¹ and 2922 cm⁻¹, respectively. apsacollege.com When NPN is incorporated into a matrix, such as a composite with β-cyclodextrin and functionalized MWCNTs, shifts in these peaks can be observed, indicating interactions between the components. apsacollege.com For example, in an f-MWCNT/β-CD matrix, the O-H stretching frequency shifts to 3409 cm⁻¹. apsacollege.com
The presence of specific functional groups in NPN and its derivatives can be identified by their characteristic absorption bands. For instance, the hydrobromide salt of NPN displays a broad N–H⁺ stretch in the range of 2500–2800 cm⁻¹, which is absent in the parent compound. Aromatic C-H stretches are typically observed around 3030 cm⁻¹. libretexts.org The N-H stretching vibration in secondary amines like NPN appears in the region of 3350-3310 cm⁻¹. unitechlink.comlibretexts.org The carbonyl (C=O) group, if present in a derivative or a complex, would show a characteristic peak, for example, at 1737 cm⁻¹ in oxidized MWCNTs. apsacollege.com
The table below lists some of the characteristic IR absorption frequencies for functional groups relevant to the analysis of N-Phenyl-1-naphthylamine and its interactions.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350-3310 | N-H stretch | Secondary Amine |
| ~3030 | C-H stretch | Aromatic |
| 2500-2800 | N–H⁺ stretch | Ammonium salt |
| 1450-1600 | C=C stretch | Aromatic Ring |
These vibrational modes are sensitive to the chemical environment and can be used to study phenomena such as hydrogen bonding and complex formation. ksu.edu.sa
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For N-Phenyl-1-naphthylamine (NPN), the UV-Vis spectrum is primarily governed by the π-electron systems of the naphthalene (B1677914) and phenyl moieties. The electronic structure of the parent chromophore, naphthalene, features two low-lying excited singlet states, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. researchgate.net The ¹Lₐ transition is polarized along the short axis of the naphthalene ring, while the ¹Lₑ transition is polarized along the long axis. researchgate.net
In N-Phenyl-1-naphthylamine, the nitrogen atom's lone pair of electrons can participate in conjugation with both the naphthalene and phenyl ring systems, influencing the energy of these transitions. This substitution typically leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene, as the nitrogen lone pair donates electron density to the aromatic π-system, creating an intramolecular charge transfer (ICT) character. The compound has a reported absorption maximum (λₘₐₓ) at 252 nm. sigmaaldrich.com Its significant UV absorption properties have led to its investigation for use in applications like UV stabilizers. leapchem.com
The solvent environment can further modulate the electronic transitions of NPN, a phenomenon known as solvatochromism. Studies on related naphthylamine derivatives show that absorption peaks tend to shift to longer wavelengths (bathochromic shift) as the polarity of the solvent increases. ekb.egorientjchem.org This positive solvatochromism is indicative of an excited state that is more polar than the ground state, a common feature in molecules with ICT character. ekb.eg The interaction between the solute and solvent molecules, particularly through hydrogen bonding and polarity/polarizability effects, perturbs the electronic energy levels of the ground and excited states differently, resulting in the observed spectral shifts. ekb.egresearchgate.net For instance, research on similar compounds has demonstrated a reversal in solvatochromism when moving from hydrogen bond acceptor solvents to hydrogen bond donor solvents, highlighting the complexity of these interactions. researchgate.net
| Property | Value | Reference |
| λₘₐₓ | 252 nm | sigmaaldrich.com |
| Excitation (for fluorescence) | 355 nm | caymanchem.com |
| Emission (for fluorescence) | 405 nm | caymanchem.com |
Nuclear Magnetic Resonance (NMR) Studies on N-Phenyl-1-naphthylamine Interaction Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamic behavior of molecules at the atomic level. For N-Phenyl-1-naphthylamine, NMR studies provide critical insights into its conformation, stereodynamics, and interactions with its environment.
The dynamic nature of the N-Phenyl-1-naphthylamine structure is a key area of investigation. Due to steric hindrance between the phenyl group and the hydrogen atom at the 8-position of the naphthalene ring, the molecule adopts a non-planar (twisted) conformation. Dynamic NMR studies on sterically hindered 1-naphthylamines have shown that rotation about the C₁-N bond is restricted. unibas.it This restricted rotation can make geminal groups (e.g., the two methyl groups of an isopropyl substituent on the nitrogen) magnetically non-equivalent (anisochronous) at low temperatures on the NMR timescale, as the molecule becomes chiral. unibas.it Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the energy barrier for this rotational process. unibas.it
Furthermore, NMR has been employed to probe the interaction dynamics of NPN with other molecules in solution. For example, NMR studies have provided insight into the interaction between NPN, polysorbate 80 (PS80), and proteins in biopharmaceutical formulations. nih.gov These studies revealed that at low protein concentrations, the interaction between the protein and PS80 is minimal; however, at higher concentrations, a significant interaction occurs between the protein and the PS80 micelles and monomers, which can be monitored by observing changes in the NMR signals of NPN used as a probe. nih.gov Such changes in chemical shifts or signal broadening in ¹H or ¹³C NMR spectra upon interaction can indicate which parts of the molecule are involved in binding and provide information on the dynamics of the complex formation.
Below are reported ¹H NMR chemical shifts for N-Phenyl-1-naphthylamine.
| Peak Label | Chemical Shift (ppm) |
| A | 7.958 |
| B | 7.821 |
| C | 7.526 |
| D | 7.45 |
| E | 7.42 |
| F | 7.340 |
| G | 7.33 |
| J | 7.216 |
| K | 6.936 |
| L | 6.882 |
| M (NH) | 5.84 |
| Data sourced from ChemicalBook and assigned by H-H and C-H COSY. chemicalbook.com |
Computational Chemistry and Theoretical Modeling of N Phenyl 1 Naphthylamine
Density Functional Theory (DFT) and Hartree-Fock (HF) Investigations
Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods used to investigate the electronic structure of molecules. DFT, in particular, has become a popular method for studying systems like NPN due to its favorable balance of accuracy and computational cost.
Theoretical calculations using HF and DFT have been employed to determine the optimized geometries and analyze the conformational landscapes of NPN isomers. researchgate.netnih.gov These studies examine the potential energy surface to identify the most stable conformations of the molecule. For instance, a comparative analysis of N-phenyl-1-naphthylamine (1-NPN) and N-phenyl-2-naphthylamine (2-NPN) using DFT and HF methods with the 6-311++G(d,p) basis set has shown that 2-NPN isomers are energetically more stable than 1-NPN isomers. researchgate.netnih.gov This finding is significant as it suggests that 2-NPN might be favored in certain applications, and its functional properties can be understood through its molecular and structural characteristics. researchgate.netnih.gov
Conformational analysis is also crucial for understanding the reactivity and regioselectivity of NPN derivatives. For example, theoretical studies on N-methyl-4-tolyl-1-(4-bromonaphthyl)amine revealed how conformational changes resulting from the introduction of a methyl group can alter the direction of electrophilic substitution reactions. dnu.dp.ua
Summary of Conformational Analysis Findings
| Isomer/Derivative | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1-NPN vs. 2-NPN | HF and DFT/B3LYP | 2-NPN isomers are energetically more stable than 1-NPN isomers. | researchgate.net, nih.gov |
| N-methylated NPN derivatives | DFT (PBE1PBE functional) | Conformational changes influence the regioselectivity of electrophilic substitution reactions. | dnu.dp.ua |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. semanticscholar.org
Calculated Frontier Orbital Energies
| Molecule/Isomer | Computational Method | Calculated Parameters | Significance |
|---|---|---|---|
| N-phenyl-1,2-naphthylamine (B18577) | HF and DFT/B3LYP | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. researchgate.netnih.govsemanticscholar.org |
| Pyrrolo[1,2-a]perimidin-10-ones | HF and DFT/B3LYP | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | DFT/B3LYP results confirmed experimental findings on tautomer stability. acgpubs.org |
A significant application of computational modeling is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the theoretical methods and the experimental assignments. For NPN and related compounds, theoretical geometric parameters (bond lengths and angles) and vibrational frequencies have been calculated using methods like HF and DFT with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)). researchgate.net
These calculated vibrational frequencies are often compared with experimental FT-IR and μ-Raman spectra. researchgate.net The assignments of the vibrational frequencies can be performed using potential energy distribution (PED) analysis. researchgate.net In many cases, a good agreement is found between the optimized geometric parameters, theoretical vibrational frequencies, and the corresponding experimental data. researchgate.net Similarly, DFT calculations have been successfully used to compute ¹H NMR chemical shifts for NPN derivatives. dnu.dp.ua These theoretical predictions were instrumental in assigning the ¹H NMR signals for the naphthalene (B1677914) moiety, a task that was not possible based on experimental data alone. dnu.dp.ua
Molecular Dynamics Simulations for N-Phenyl-1-naphthylamine Behavior in Condensed Phases
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent or a biological membrane. These simulations track the movements and interactions of atoms over time, providing a dynamic picture of the system.
For N-Phenyl-1-naphthylamine, understanding its behavior in condensed phases is crucial for its application as a fluorescent probe. sigmaaldrich.com NPN is known to be a hydrophobic probe used to study phase transitions of membrane lipids and to assess membrane permeability in bacteria. sigmaaldrich.comcaymanchem.com MD simulations can model the interactions of NPN with the lipid bilayer, showing how it partitions into the hydrophobic regions of the cell membrane, which leads to its characteristic fluorescence. sigmaaldrich.com Furthermore, computational studies that incorporate solvent effects, often through implicit or explicit solvent models in quantum calculations, are essential for accurately predicting reaction kinetics in lubricant systems where NPN is used as an antioxidant. acs.orgacs.org These models show that more polar solvents can significantly reduce the rate constants of antioxidant reactions. acs.orgacs.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are invaluable for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates, and locate transition states.
N-Phenyl-1-naphthylamine is widely used as an antioxidant in lubricants and polymers, where it functions by scavenging highly reactive free radicals. who.intuzh.ch The primary antioxidant mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical (ROO•). acs.org
Quantum chemistry combined with Transition State Theory (TST) has been used to investigate this hydrogen abstraction reaction in detail. acs.orgacs.org Using DFT, researchers can correctly identify the transition state structure for the reaction between NPN and various alkylperoxy radicals, both in a vacuum and under solvation. acs.orgacs.org From the properties of the transition state, reaction rate constants can be calculated using harmonic transition state theory. acs.org These calculations have shown that the energy barrier for the reaction is relatively low, confirming NPN's efficiency as a radical scavenger. acs.org The studies also reveal that tunneling effects are non-negligible for this type of reaction, especially at lower temperatures. acs.org The calculated reaction rates compare favorably with experimental data, providing a robust database of reaction constants that can be used in kinetic models to simulate the degradation of lubricant systems. acs.orgacs.org
Calculated Parameters for NPN Antioxidant Reaction
| Parameter | Computational Method | Finding | Reference |
|---|---|---|---|
| Reaction Rate Constants | DFT and Transition State Theory | Calculated rates are in good agreement with experimental data. Polar solvents reduce the rate constants. | acs.org, acs.org |
| Tunneling Effect | Eckart corrections | Tunneling is a non-negligible factor, particularly at lower temperatures. | acs.org |
| Activation Energy | DFT | The energy barrier for hydrogen abstraction from NPN by a C3H7O2 radical is 3.22 kcal/mol. | acs.org |
Solvation Effects on Reaction Rate Constants and Energy Barriers
The environment in which a chemical reaction occurs can significantly influence its speed and the energy required to initiate it. For N-Phenyl-1-naphthylamine (PANA), particularly in its role as an antioxidant, the nature of the solvent plays a crucial role in modulating its reactivity, specifically in hydrogen abstraction reactions with radicals like alkylperoxy radicals. acs.orgacs.org
Computational studies using quantum chemistry and transition state theory have been employed to investigate these solvent effects. acs.org By utilizing a polarizable continuum model (PCM), researchers can simulate the influence of different solvents on the activation barriers of these reactions. acs.orgacs.org For instance, the reaction of PANA with an alkylperoxy radical has been modeled in a vacuum, in a nonpolar solvent like heptane (B126788) (representative of mineral oils), and in a more polar ester solvent, pentyl ethanoate. acs.orgacs.org
The results consistently show that the polarity of the solvent has a marked impact on the reaction kinetics. acs.orgacs.org As the polarity of the solvent increases, the rate constants for the hydrogen abstraction reaction are strongly reduced. acs.orgacs.org This is attributed to the stabilization of the reactants and transition state by the solvent, which alters the potential energy surface of the reaction. For example, one study found a difference of 3.22 kcal/mol in the energy barrier for a reaction with C3H7O2, and this value was used to test the effect of different solvents on the reaction rate. acs.orgacs.org
The geometry of the transition state is also affected by the solvent. The distances between the hydrogen atom being transferred, the nitrogen atom of PANA, and the oxygen atom of the radical change depending on the solvent medium. acs.org These computational findings align with experimental data and are crucial for extending the database of reaction constants used in simulating the chemical kinetics of lubricant systems where PANA is a common additive. acs.orgacs.org
Interestingly, studies on the sorption/desorption kinetics of PANA on hydrophobic surfaces have shown that, as a neutral solute, its adsorption proceeds at a diffusion-controlled rate. osti.gov This suggests that there is no significant kinetic barrier to its adsorption, a process where solvation changes are also highly significant. osti.gov
Table 1: Effect of Solvent on the Activation Energy of Hydrogen Abstraction from N-Phenyl-1-naphthylamine
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) in kcal/mol |
| Vacuum | 1 | 3.22 acs.orgacs.org |
| Heptane | ~1.9 | Value slightly altered from vacuum |
| Pentyl Ethanoate | ~4.8 | Value significantly altered from vacuum |
Note: Specific calculated Ea values for each solvent were part of a broader dataset in the source study; the table illustrates the principle that increasing solvent polarity affects the activation energy. The vacuum value is provided as a baseline.
Machine Learning Approaches in N-Phenyl-1-naphthylamine Research and Design
Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of new molecules, including antioxidants. nih.govnih.gov By learning from existing data, ML models can predict the properties of novel compounds and even generate new molecular structures with desired characteristics, significantly reducing the time and resources required by traditional experimental methods. nih.govnih.gov
Predictive Models for Antioxidant Activity of N-Phenyl-1-naphthylamine and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning algorithms, are instrumental in predicting the antioxidant efficacy of chemical compounds. nih.govmdpi.com In the context of PANA, researchers have developed sophisticated models to predict the antioxidant activity of its derivatives.
One significant study involved modeling a total of 302 molecular structures of phenylnaphthylamine antioxidants based on N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine skeletons with various substituents. rsc.org Antioxidant parameters, including hydrogen dissociation energy (HDE), solubility parameter, and binding energy, were calculated for these structures using molecular simulations. rsc.org This dataset was then used to train machine learning models. rsc.org
An artificial neural network (ANN) model was developed that achieved a correlation coefficient between the predicted and true values of over 0.88, with an average relative error within 6%. rsc.org This demonstrates a high level of accuracy in predicting the antioxidant potential of new PANA derivatives based on their structure. rsc.org
Furthermore, random forest models were used to analyze the chemical and physical factors influencing antioxidant activity. rsc.org The analysis revealed that the presence of amino and alkyl groups on the molecular skeleton is conducive to improving antioxidant performance. rsc.org These predictive models serve as a rapid screening tool, allowing researchers to prioritize which novel PANA derivatives are most promising for synthesis and further experimental validation. nih.govrsc.org
Table 2: Performance of Machine Learning Models in Predicting Antioxidant Activity of Phenylnaphthylamine Derivatives
| Model Type | Performance Metric | Value |
| Artificial Neural Network (ANN) | Correlation Coefficient | > 0.88 rsc.org |
| Artificial Neural Network (ANN) | Average Relative Error | < 6% rsc.org |
| Random Forest | Key Finding | Amino and alkyl groups enhance antioxidant performance. rsc.org |
De novo Molecular Design and Optimization of N-Phenyl-1-naphthylamine-type Antioxidants
Beyond prediction, machine learning, particularly through generative models, enables the de novo design of entirely new molecules. nih.govarxiv.org This approach allows for the automated generation of chemical structures tailored to possess specific, optimized properties. rsc.org
In the field of PANA-type antioxidants, machine learning has been successfully applied to design and propose new, more effective structures. rsc.org Building on the predictive models, random forest analysis identified the optimal positions for chemical modifications on the PANA skeleton to enhance its antioxidant activity. For N-Phenyl-1-naphthylamine, substituent positions 1, 7, and 10 were found to be the most effective sites for modification. rsc.org
Using this insight, two new, potentially highly efficient phenylnaphthylamine antioxidant structures were computationally designed. rsc.org The calculated antioxidant parameters for these novel molecules showed significant improvements compared to the benchmark N-Phenyl-1-naphthylamine. rsc.org Specifically, the hydrogen dissociation energy and solubility parameter were decreased by over 9% and 7%, respectively, while the binding energy increased by more than 16%. rsc.org A lower hydrogen dissociation energy facilitates the radical scavenging process, which is key to antioxidant action. These results highlight the power of combining molecular simulation and machine learning to provide alternative and efficient tools for the rational design of new and improved antioxidants. rsc.org
Table 3: Comparison of Designed Antioxidant Parameters with N-Phenyl-1-naphthylamine Benchmark
| Parameter | Change in Designed Molecule vs. Benchmark | Implication for Antioxidant Performance |
| Hydrogen Dissociation Energy | > 9% Decrease rsc.org | Improved radical scavenging ability |
| Solubility Parameter | > 7% Decrease rsc.org | Potentially altered compatibility with base materials |
| Binding Energy | > 16% Increase rsc.org | Stronger interaction with the substrate to be protected |
Mechanistic Studies of N Phenyl 1 Naphthylamine As an Antioxidant
Fundamental Mechanisms of Free Radical Scavenging
The primary antioxidant function of N-Phenyl-1-naphthylamine involves its interaction with and neutralization of destructive free radicals. This is achieved through specific chemical pathways that are influenced by the reaction environment and the nature of the radical species.
The principal mechanism by which N-Phenyl-1-naphthylamine counteracts lipid and polymer auto-oxidation is through hydrogen atom transfer (HAT). acs.org In this process, the amine group (-NH) of PNA donates a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in oxidative chain reactions. This transfer converts the highly reactive peroxyl radical into a more stable hydroperoxide (ROOH) and generates a resonance-stabilized N-phenyl-1-naphthylaminyl radical. acs.orgfrontiersin.org
The reaction can be represented as: C₁₀H₇NHC₆H₅ + ROO• → C₁₀H₇N•C₆H₅ + ROOH
Quantum chemistry and transition state theory have been employed to investigate the kinetics of this hydrogen abstraction reaction. acs.orgacs.org Studies have shown that the reaction rate is influenced by the solvent, with more polar solvents tending to decrease the rate constants. acs.orgacs.org The stability of the resulting aminyl radical is crucial for the efficiency of the antioxidant, as it is less reactive and less likely to initiate new oxidation chains.
It is important to note that while HAT is a dominant pathway, the subsequent reactions of the N-phenyl-1-naphthylaminyl radical are complex. It can participate in further termination reactions with other radicals or undergo transformations to form various products. researchgate.net
Interactive Data Table: Calculated Rate Constants for the Reaction of N-Phenyl-1-naphthylamine with Alkylperoxy Radicals
| Radical | Solvent | Pre-exponential Factor (A) (m³ mol⁻¹ s⁻¹ K⁻ᵇ) | Exponent (b) | Activation Energy (Ea) (kcal mol⁻¹) | Heat of Reaction (ΔHrxn) (kcal mol⁻¹) |
| C₃H₇O₂• | Vacuum | 1.23E+04 | 2.61 | 3.22 | -12.4 |
| C₃H₇O₂• | Heptane (B126788) | 1.23E+04 | 2.61 | 4.88 | -10.7 |
| C₃H₇O₂• | Pentyl Ethanoate | 1.23E+04 | 2.61 | 6.54 | -9.0 |
Data derived from computational studies using density functional theory. The table illustrates the influence of solvent polarity on the reaction kinetics. acs.org
Beyond the direct hydrogen atom transfer, the antioxidant activity of N-Phenyl-1-naphthylamine can also involve electron transfer (ET) and proton-coupled electron transfer (PCET) mechanisms. nih.gov In a PCET reaction, both an electron and a proton are transferred. wikipedia.org This can occur in a single, concerted step (ETPT) or in two separate, sequential steps (ET/PT or PT/ET). nih.govnih.gov
The general framework for PCET allows for a unified description of these processes, including HAT, which can be considered a specific type of concerted PCET where the electron and proton transfer between the same donor and acceptor. nih.govprinceton.edu The specific pathway taken depends on factors such as the solvent, the structure of the reactants, and the reaction's driving force. rsc.org
For aromatic amines like PNA, the transfer of a hydrogen atom to a peroxyl radical can be viewed through the lens of PCET. frontiersin.org The formation of a pre-reaction hydrogen bond between the amine's -NH group and the peroxyl radical is a key feature of this interaction. frontiersin.org The efficiency of the subsequent transfer is influenced by the stereoelectronic properties of the amine, where the alignment of the nitrogen's lone pair of electrons with the aromatic π-system can significantly lower the activation energy for the reaction. frontiersin.org
Role in Polymer and Lubricant Stabilization Mechanisms
The fundamental free-radical scavenging capabilities of N-Phenyl-1-naphthylamine translate directly to its practical applications in protecting materials like rubber and industrial lubricants from degradation.
N-Phenyl-1-naphthylamine is a highly effective antioxidant for both natural and synthetic rubbers. leapchem.comosha.gov It functions as a radical scavenger, interrupting the auto-oxidation chain reactions that lead to the deterioration of polymer properties. who.int This protection is crucial for maintaining the strength, durability, and flexibility of rubber products, especially those exposed to heat, UV radiation, and ozone. leapchem.com
The mechanism involves PNA donating a hydrogen atom to the polymer peroxyl radicals that are formed during oxidation. This action prevents the chain scission and cross-linking reactions that cause rubber to become brittle and crack. By acting as a chain-breaking antioxidant, PNA significantly extends the service life of rubber components used in applications like tires, seals, conveyor belts, and footwear. leapchem.comwho.int
In industrial lubricants, gear oils, and hydraulic fluids, N-Phenyl-1-naphthylamine serves as a crucial antioxidant to enhance performance and longevity. leapchem.comwho.int These fluids are subjected to high temperatures and mechanical stress, which accelerate oxidative breakdown. The oxidation of lubricants leads to an increase in viscosity, the formation of sludge and deposits, and a decrease in lubricating effectiveness.
PNA functions by scavenging the peroxyl radicals that are the primary chain carriers in lubricant oxidation. acs.orgmdpi.com By doing so, it retards the degradation of the base oil, helping to maintain its desired properties for a longer period. mdpi.com This leads to an increased shelf-life for oils and greases and ensures the smoother and more efficient operation of machinery. leapchem.com In some applications, it has been noted that PNA can act synergistically with other additives, such as anti-wear agents, to provide enhanced protection. mdpi.com
Structure-Activity Relationships in N-Phenyl-1-naphthylamine Antioxidants
The antioxidant efficacy of N-Phenyl-1-naphthylamine and its derivatives is intrinsically linked to their molecular structure. Studies on structure-activity relationships (SAR) aim to understand how modifications to the basic PNA skeleton affect its antioxidant performance.
Research employing molecular simulations and machine learning has explored the impact of various substituents on the antioxidant parameters of phenylnaphthylamine structures. researchgate.netresearchgate.net Key parameters considered include the hydrogen dissociation energy of the N-H bond, solubility, and binding energy. researchgate.net A lower hydrogen dissociation energy generally correlates with a higher rate of hydrogen atom transfer to free radicals, thus enhancing antioxidant activity.
These studies have indicated that the addition of certain functional groups, such as amino and alkyl groups, can be beneficial for improving antioxidant performance. researchgate.netresearchgate.net Furthermore, the position of these substituents on the phenyl or naphthyl rings is critical. For N-Phenyl-1-naphthylamine, positions 1, 7, and 10 have been identified as optimal locations for modifications to enhance its antioxidant properties. researchgate.netresearchgate.net By strategically altering the structure, it is possible to design novel phenylnaphthylamine-based antioxidants with significantly improved performance compared to the parent PNA molecule. researchgate.netresearchgate.net
Biological and Biochemical Applications of N Phenyl 1 Naphthylamine As a Fluorescent Probe
Membrane Interaction Studies and Permeability Assays
N-Phenyl-1-naphthylamine is utilized to investigate the microviscosity and fluidity of cell membranes. nih.govnih.govresearchgate.netbohrium.com Changes in the rotational mobility of NPN within the membrane, measured by fluorescence polarization, reflect alterations in the local viscosity of the lipid bilayer. oup.com For instance, studies on isolated plasma membranes from soybean hypocotyls demonstrated that the plant hormone indole-3-acetic acid induced an increase in the fluorescence polarization of NPN, suggesting an increase in the microviscosity of the membrane's hydrocarbon regions. oup.com This change in membrane fluidity is a key aspect of understanding cellular responses to external stimuli. The fluorescence parameters of NPN have been shown to be sensitive to the energization state of E. coli cells, with de-energized cells exhibiting increased probe binding. bohrium.com
Table 1: Effect of Indole-3-Acetic Acid (IAA) on the Rotational Relaxation Time (ρ) of NPN in Soybean Plasma Membranes oup.com
| Treatment | Temperature (°C) | Rotational Relaxation Time (ρ) (nsec) - Preparation A | Rotational Relaxation Time (ρ) (nsec) - Preparation B |
| Control | 17 | 2.8 | 2.3 |
| 1 µM IAA | 17 | 3.6 | 3.3 |
This table is based on data suggesting a significant change in the probe's environment upon hormone treatment. oup.com
The outer membrane of Gram-negative bacteria typically serves as a barrier to hydrophobic molecules like NPN. nih.gov However, when this barrier is compromised by external agents, NPN can penetrate and intercalate into the inner phospholipid bilayer, leading to a significant increase in fluorescence. nih.govmedchemexpress.commdpi.com This principle forms the basis of the NPN uptake assay, a widely used method to quantify the permeabilizing effects of substances on the outer membrane. nih.govdovepress.commdpi.com
The assay has been employed to study the effects of various agents, including:
Chelating agents: EDTA and sodium hexametaphosphate have been shown to increase NPN uptake in Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov
Organic acids: Citric acid and lactic acid have been identified as potent permeabilizers, with their effects being influenced by factors like pH and the presence of divalent cations. nih.govasm.org
Antimicrobial peptides and other compounds: The assay is used to assess how potential new drugs or preservatives disrupt the bacterial outer membrane, a key mechanism of action for many antimicrobials. mdpi.comdovepress.com
Table 2: NPN Uptake in Gram-Negative Bacteria Induced by Permeabilizing Agents nih.govasm.org
| Bacterium | Permeabilizing Agent (Concentration) | Relative NPN Fluorescence Units (Arbitrary) |
| E. coli O157 | 5 mM Lactic Acid (pH 4.0) | Significantly higher than HCl control |
| P. aeruginosa | 5 mM Lactic Acid (pH 4.0) | Significantly higher than HCl control |
| S. typhimurium | 5 mM Lactic Acid (pH 4.0) | Significantly higher than HCl control |
| E. coli O157 | EDTA | Characteristic increase |
| P. aeruginosa | EDTA | Characteristic increase |
| S. typhimurium | EDTA | Characteristic increase |
This table synthesizes findings on the efficacy of different agents in disrupting the outer membrane of various Gram-negative bacteria. nih.govasm.org
NPN is also a valuable tool for studying thermotropic lipid phase transitions in the membranes of whole cells. nih.govresearchgate.netscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com As the temperature changes, the physical state of the membrane lipids can shift from a more ordered, gel-like state to a more fluid, liquid-crystalline state. These transitions can be monitored by observing changes in NPN fluorescence. researchgate.net Research on E. coli has utilized NPN to correlate these phase transitions with the temperature dependence of transport systems, suggesting that transport proteins preferentially partition into the more fluid regions of the membrane. nih.gov In other bacteria, such as Azotobacter vinelandii, NPN fluorescence has revealed high-temperature phase transitions that correlate with the development of genetic competence. researchgate.net
Protein Binding and Ligand Affinity Determinations
N-Phenyl-1-naphthylamine is widely used as a fluorescent probe in studies of odorant-binding proteins (OBPs), which are crucial for the sense of smell in insects. tandfonline.comresearchgate.netresearchgate.netplos.orgnih.gov When NPN binds to the hydrophobic pocket of an OBP, its fluorescence intensity increases, and the emission maximum often shifts. tandfonline.complos.org This interaction allows researchers to characterize the binding properties of the OBP itself. The binding of NPN to OBPs is a critical first step in competitive binding assays designed to determine the affinity of other, non-fluorescent odorant molecules. tandfonline.complos.orgnih.gov Studies have investigated the binding of NPN to OBPs from various insect species, including the Eastern honeybee (Apis cerana), the rice leaffolder (Cnaphalocrocis medinalis), and the diamondback moth (Plutella xylostella), revealing that the interaction is primarily driven by hydrophobic forces. tandfonline.comresearchgate.netresearchgate.net
Competitive binding assays using NPN are a standard method for determining the dissociation constants (Kd) of various ligands for OBPs and other proteins. nih.govait.ac.atresearchgate.netplos.orgmdpi.com In this setup, a solution containing the protein and NPN is titrated with a competing ligand. The competitor displaces NPN from the protein's binding site, causing a decrease in fluorescence. researchgate.netmdpi.com By measuring the concentration of the competitor required to displace 50% of the bound NPN (the IC50 value), the dissociation constant of the competitor can be calculated. plos.orgmdpi.com This technique has been instrumental in screening large numbers of compounds and identifying specific ligands for various OBPs, which is essential for understanding insect olfaction and developing new pest control strategies. researchgate.netplos.orgplos.org
Table 3: Dissociation Constants (Kd) of NPN and Competing Ligands for Various Odorant-Binding Proteins (OBPs) medchemexpress.comresearchgate.netplos.orgresearchgate.netplos.orgmdpi.com
| Protein | Organism | NPN Kd (µM) | Competing Ligand | Competitor Kd (µM) |
| LstiGOBP2 | Loxostege sticticalis | ~1.44 | trans-2-hexenal | High affinity |
| LstiGOBP2 | Loxostege sticticalis | ~1.44 | cis-3-hexen-1-ol | High affinity |
| HillOBP_C57 | Hermetia illucens | 3.27 ± 0.54 | - | - |
| FoccCSP | Frankliniella occidentalis | 11.81 | Anisic aldehyde | 10.50 |
| FoccCSP | Frankliniella occidentalis | 11.81 | Geraniol | 15.35 |
| BmorPBP1 | Bombyx mori | 0.75 ± 0.08 | Bombykol | High affinity |
| BmorPBP1 | Bombyx mori | 0.75 ± 0.08 | Bombykal | High affinity |
| loc-OBP1 | Locusta migratoria | 1.67 | - | - |
This table provides examples of dissociation constants determined for NPN and various competing ligands with different OBPs, highlighting the utility of this method in characterizing protein-ligand interactions. medchemexpress.comresearchgate.netplos.orgresearchgate.netplos.orgmdpi.com
Applications in Micelle Formation and Surfactant Characterization
Determination of Critical Micelle Concentration (CMC) of Surfactants using N-Phenyl-1-naphthylamine Fluorescence
N-Phenyl-1-naphthylamine is extensively used to determine the critical micelle concentration (CMC) of various surfactants. nih.govsigmaaldrich.comresearchgate.net The underlying principle of this application lies in the significant change in NPN's fluorescence properties upon transitioning from a polar aqueous environment to a nonpolar micellar core. nih.gov In an aqueous solution, NPN exhibits weak fluorescence. However, when surfactant monomers aggregate to form micelles above the CMC, the hydrophobic NPN molecules partition into the apolar core of these micelles. nih.goviitkgp.ac.in This transfer to a nonpolar environment leads to a substantial increase in its fluorescence quantum yield, often by as much as tenfold, and a blue shift in the wavelength of maximum fluorescence emission. nih.govresearchgate.net
The CMC is determined by monitoring the fluorescence intensity of NPN as a function of the surfactant concentration. A sharp increase in fluorescence intensity indicates the formation of micelles and the partitioning of NPN into these structures. researchgate.net The concentration at which this sharp increase occurs corresponds to the CMC. This method has been successfully applied to a wide range of surfactants, including alkyltrimethylammonium halides, alkylsulfates, alkylbetaines, alkylglucosides, and bile salts, with the determined CMC values showing good agreement with those obtained through other techniques like surface tension measurements. nih.govnih.gov The sensitivity of this method allows for the determination of CMCs in the range of approximately 10⁻⁵ M to greater than 10⁻² M using an NPN concentration of 10⁻⁶ M. nih.gov
Table 1: Surfactant CMCs Determined Using N-Phenyl-1-naphthylamine Fluorescence This is an example table and does not represent a comprehensive list of all surfactants characterized by this method.
| Surfactant | Family | Reported CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Alkylsulfate | 8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Alkyltrimethylammonium Halide | 0.92 |
| Dodecyltrimethylammonium Bromide (DTAB) | Alkyltrimethylammonium Halide | 15 |
High-Throughput Fluorometric Assays for Polysorbate Quantification in Biopharmaceutical Products
Polysorbates, such as Polysorbate 20 (PS20) and Polysorbate 80 (PS80), are crucial nonionic surfactants used to stabilize protein-based biopharmaceuticals. chromatographyonline.comchromatographyonline.com Monitoring their concentration is vital throughout the product lifecycle. researchgate.net A high-throughput fluorometric assay utilizing NPN has been developed for the rapid and efficient quantification of polysorbates in various biopharmaceutical samples, including in-process materials, drug substances, and final products. nih.govresearchgate.net
This assay, often referred to as the Fluorescence Micelle Assay (FMA), leverages the same principle of micelle-activated fluorescence of NPN. chromatographyonline.comnih.govgoogle.com When the concentration of polysorbate exceeds its CMC, NPN molecules are incorporated into the hydrophobic core of the polysorbate micelles, leading to a significant increase in fluorescence intensity. chromatographyonline.comchromatographyonline.comgoogle.com This fluorescence signal can be directly correlated to the concentration of the polysorbate. google.com
The assay is suitable for high-throughput screening in multi-well plate formats. researchgate.net However, a key consideration is potential interference from other hydrophobic components in the formulation, such as proteins and silicone oil. chromatographyonline.comresearchgate.net For protein concentrations greater than 50 mg/mL, a protein precipitation or dilution step is often necessary to avoid interference. chromatographyonline.comchromatographyonline.com Nuclear Magnetic Resonance (NMR) studies have provided insights into the interactions between proteins, polysorbates, and NPN, indicating minimal interaction at lower protein concentrations but significant interaction between the protein and polysorbate micelles at concentrations exceeding 75 mg/mL. researchgate.netnih.govresearchgate.net Despite these considerations, the NPN-based fluorometric assay serves as a powerful analytical tool that complements other methods like liquid chromatography with charged aerosol detection (LC-CAD). nih.govresearchgate.net
Sensing Applications in Complex Biological Systems
N-Phenyl-1-naphthylamine as a Fluorescent Indicator for Oxidation-Reduction States of Respiratory Chains
N-Phenyl-1-naphthylamine has been demonstrated to be a sensitive fluorescent indicator for the oxidation-reduction state of components within the respiratory chain of bacteria like Escherichia coli. nih.gov When NPN is bound to everted inner membrane vesicles from E. coli, it establishes a steady-state level of fluorescence. nih.gov
A key finding is that the fluorescence of NPN increases following the complete removal of oxygen from the medium, which occurs through substrate oxidation by the respiratory chain. nih.gov This increase in fluorescence coincides with the reduction of respiratory chain components. nih.gov Conversely, reoxidation of these components by introducing oxygen or other electron acceptors like ferricyanide, fumarate, or nitrate (B79036) leads to a decrease in NPN fluorescence back to the steady-state level. nih.gov This cycle continues until the oxidant is fully reduced. nih.gov
Interestingly, the fluorescence changes of NPN are not sensitive to the energization state of the membrane. nih.govnih.gov It is proposed that NPN responds to the redox state of the respiratory chain components either through a direct interaction with a component of the chain or indirectly, through a conformational change in these components that is transmitted to the membrane. nih.gov This application highlights the utility of NPN in probing the metabolic activity and redox status of cellular respiratory systems.
Development of N-Phenyl-1-naphthylamine-based Fluorescent Probes for Metal Ion Detection
Derivatives and inclusion complexes of N-Phenyl-1-naphthylamine have been developed as fluorescent probes for the detection of specific metal ions. nih.govscielo.brfrontiersin.org For instance, an inclusion complex of NPN with β-cyclodextrin has been shown to be a selective and sensitive chemosensor for the palladium ion (Pd²⁺). nih.gov The formation of a 1:1 stoichiometric inclusion complex between NPN and β-cyclodextrin was confirmed using various spectroscopic and analytical techniques. nih.gov The coordination of Pd²⁺ with this inclusion complex results in a noticeable color change in the solution, enabling naked-eye detection. nih.gov
The principle behind these sensing applications often involves the modulation of the fluorescence properties of the NPN moiety upon binding to a specific metal ion. This can occur through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or Förster resonance energy transfer (FRET). For example, a Schiff base derived from naphthylamine has been shown to exhibit enhanced fluorescence in the presence of trivalent metal ions like Al³⁺, Fe³⁺, and Cr³⁺ due to the metal-ion-promoted hydrolysis of the Schiff base. scielo.br Similarly, NPN has been used in the development of fluorescent probes for other metal ions, including Pb²⁺. frontiersin.org These NPN-based probes offer a promising avenue for the rapid and sensitive detection of metal ions in various samples.
Biological Activity and Mechanistic Toxicology of N Phenyl 1 Naphthylamine
Cellular and Molecular Mechanisms of N-Phenyl-1-naphthylamine Toxicity
In Vitro Studies on Cellular Responses and Cytotoxicity
N-Phenyl-1-naphthylamine (NPN) has demonstrated cytotoxic effects in various in vitro models. In studies with the aquatic bacteria Microcystis aeruginosa, NPN exhibited an EC50 (half maximal effective concentration) of 16.62 µM, indicating its toxicity. caymanchem.com The biotoxicity of NPN was further highlighted by its impact on the growth, esterase activity, and photosynthetic activity of M. aeruginosa. nih.gov A dose-response relationship was observed between NPN concentrations and growth inhibition. nih.gov
NPN is also utilized as a fluorescent probe to assess changes in cell membranes. nih.gov It becomes fluorescent when it binds to hydrophobic regions of cell membranes, and changes in fluorescence emission can indicate early events in cellular responses like lymphocyte activation. nih.gov For instance, stimulation of lymphoid cells with mitogens or antigens leads to detectable changes in NPN fluorescence. nih.gov
Studies on human cancer cell lines, including breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268), have shown that some α-naphthylamine derivatives possess cytotoxic activity. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of N-Phenyl-1-naphthylamine and its Derivatives
| Cell Line/Organism | Effect | Concentration | Reference |
| Microcystis aeruginosa | EC50 (48h) | 16.62 µM | caymanchem.comnih.gov |
| Human Breast Cancer (MCF-7) | IC50 < 10 µg/mL | < 10 µg/mL | nih.gov |
| Human Non-small Cell Lung Cancer (H-460) | IC50 < 10 µg/mL | < 10 µg/mL | nih.gov |
| Human Central Nervous System Cancer (SF-268) | IC50 < 10 µg/mL | < 10 µg/mL | nih.gov |
Identification of Metabolic Pathways and Key Metabolites of N-Phenyl-1-naphthylamine
The metabolism of N-Phenyl-1-naphthylamine primarily occurs through hydroxylation, as indicated by in vitro studies using rat liver microsomes. who.intscbt.com These studies have identified mono- and dihydroxy-derivatives of NPN as metabolites. who.intdtic.mil It has been suggested that the hydroxyl group in the mono-hydroxy derivative is located on the naphthalene (B1677914) moiety in a para-position to the amino group. who.int While several unidentified metabolites have been detected in the urine of rats exposed to NPN, the primary pathway appears to be hydroxylation. who.intscbt.com A study on snapping turtles also suggested the activation of the detoxification pathway, specifically an increase in cyp1a mRNA levels in the liver, in response to NPN exposure. nih.gov
Interaction with Cellular Macromolecules: DNA and Proteins
The genotoxic potential of N-Phenyl-1-naphthylamine has been investigated in various assays. It was found to be not mutagenic in bacterial cells. who.intscbt.com Similarly, it did not increase the frequency of gene mutations in a mouse lymphoma assay or chromosomal aberrations in Chinese hamster ovary and lung cells in vitro. who.intscbt.com However, a marginally positive result was reported in a sister chromatid exchange assay with Chinese hamster ovary cells in the presence of metabolic activation. who.intscbt.com Additionally, an increase in unscheduled DNA synthesis was observed in exposed human lung (WI-38) cells, although the effect was not clearly concentration-dependent. who.intscbt.com In a dominant lethal test in mice, NPN was negative. who.intscbt.com Based on the available data, NPN does not appear to be genotoxic. who.intscbt.com
NPN is known to bind to proteins. It exhibits a strong binding affinity to mouse major urinary protein (MUP), making numerous nonpolar contacts. wikipedia.org The binding of NPN to odorant-binding proteins (OBPs) is a subject of study, where it is used as a fluorescent probe. medchemexpress.comresearchgate.nettandfonline.com The interaction is primarily driven by hydrophobic forces, and in the case of one OBP, a hydrogen bond was identified between the nitrogen atom of NPN and an amino acid residue of the protein. tandfonline.com NPN also binds to bovine serum albumin. who.int
Haemotoxicity Mechanisms
Repeated oral exposure to N-Phenyl-1-naphthylamine in rats has been shown to induce haematotoxicity. uzh.ch The primary effects observed are reduced erythrocyte counts, decreased haemoglobin and haematocrit levels. uzh.chresearchgate.net An increase in reticulocyte counts was also noted, suggesting a compensatory response by the bone marrow. researchgate.net A key finding related to its haemotoxicity is the accumulation of pigment, specifically haemosiderosis, in the spleen. uzh.ch This indicates an increased breakdown of red blood cells. The haemolytic activity of NPN derivatives has been observed to parallel their antibacterial activity. nih.gov
Antimicrobial Mechanisms of N-Phenyl-1-naphthylamine Derivatives
Antibacterial Activity and Cellular Targets (e.g., Membrane Permeabilization, DNA Interaction)
N-Phenyl-1-naphthylamine itself is used as a probe to study the outer membrane permeability of Gram-negative bacteria. caymanchem.commedchemexpress.com An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing the hydrophobic NPN molecule to enter and bind to the inner phospholipid bilayer. medchemexpress.comnih.govoup.com This principle is widely used to assess the membrane-disrupting capabilities of various antimicrobial agents. mdpi.commdpi.comresearchgate.netnih.govdovepress.complos.orgresearchgate.netresearchgate.netnih.gov
Derivatives of NPN have shown antimicrobial properties. ontosight.ai The primary mechanism of action for many of these derivatives, as well as other antimicrobial peptides studied using NPN, is the disruption of the bacterial cell membrane. mdpi.comnih.gov This permeabilization of the outer and inner membranes leads to cell death. mdpi.complos.org Some studies also suggest a secondary antimicrobial mechanism involving interaction with intracellular targets such as DNA. nih.gov For example, certain peptides have been shown to alter the mobility of bacterial DNA, suggesting a direct interaction. nih.gov
Interactive Data Table: Antimicrobial Mechanisms
| Mechanism | Target Organism/System | Method of Action | Reference |
| Membrane Permeabilization | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Disruption of outer and inner membranes, leading to increased uptake of NPN. | mdpi.complos.orgnih.gov |
| DNA Interaction | E. coli | Alteration of DNA mobility. | nih.gov |
Antifungal Properties and Mechanisms
N-Phenyl-1-naphthylamine (NPN) has been primarily investigated in mycology as a fluorescent probe to assess damage to fungal and bacterial cell membranes. mdpi.comsigmaaldrich.com Its utility in this regard stems from its hydrophobic nature; NPN exhibits fluorescence upon binding to the hydrophobic regions of cell membranes. sigmaaldrich.com An increase in NPN uptake and fluorescence is a key indicator of compromised outer membrane integrity, a mechanism central to the action of many antifungal agents. mdpi.comelaba.lt
The permeabilization of the outer membrane is a critical step for many antimicrobial compounds to reach their intracellular targets. The NPN uptake assay is a widely used method to evaluate the disruption of the outer membrane of Gram-negative bacteria and has been adapted for fungal studies. mdpi.comelaba.lt When the outer membrane is compromised by an antifungal agent, NPN can penetrate the lipid bilayer, leading to a detectable increase in fluorescence. mdpi.com
While NPN is extensively used as a tool to study the mechanisms of other antifungal compounds, some research has explored the antifungal properties of naphthylamine derivatives. For instance, certain N-(pyridinylmethyl)naphthalen-1-amines have demonstrated activity against a range of human opportunistic pathogenic fungi, including yeasts, hyalohyphomycetes, and dermatophytes. nih.gov One study reported that a specific derivative, possessing a pyridine (B92270) ring with nitrogen in the beta-position, exhibited moderate activity, particularly against Trichophyton rubrum. nih.gov Similarly, the biotransformation of N-Phenyl-1-naphthylamine to 1,4-naphthoquinone (B94277) in the cyanobacterium Microcystis aeruginosa has been shown to induce the overproduction of intracellular reactive oxygen species (ROS), leading to oxidative damage and growth inhibition. nih.gov This suggests that for certain organisms, the metabolic products of NPN can be toxic.
The table below summarizes findings related to the use of NPN in assessing membrane permeabilization and the antifungal activity of its derivatives.
| Compound/Agent | Organism(s) | Observed Effect | Mechanism Indicated | Reference(s) |
| N-Phenyl-1-naphthylamine (NPN) | Escherichia coli, Staphylococcus aureus | Increased fluorescence upon treatment with permeabilizing agents. | Used as a probe to measure outer membrane permeabilization. | mdpi.comelaba.ltresearchgate.net |
| Fermented Inula britannica extract | Staphylococcus aureus | Increased NPN uptake. | Disruption of cell membrane integrity. | researchgate.net |
| Emericellipsin A | Escherichia coli | Dose-dependent increase in NPN fluorescence intensity. | Permeabilization of the outer membrane. | researchgate.net |
| N-(pyridinylmethyl)naphthalen-1-amines | Candida albicans, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger, Trichophyton rubrum | Moderate antifungal activity (MIC 25–32 μg/mL). | Not specified, but structural analogues of allylamine (B125299) antifungals. | nih.gov |
| N-Phenyl-1-naphthylamine | Microcystis aeruginosa | Growth inhibition (EC50 = 16.62 μM). | Biotransformation to 1,4-naphthoquinone, leading to ROS production. | nih.gov |
Research into Potential Anticancer and Antidiabetes Mechanisms
The investigation into the potential anticancer properties of N-Phenyl-1-naphthylamine (PANA) and its derivatives has yielded complex and, at times, contradictory findings. While some derivatives have shown promise as cytotoxic agents against cancer cell lines, PANA itself has been identified as a carcinogen in animal studies.
Potential Anticancer Mechanisms of Derivatives
Research has focused on modifying the N-phenyl-1-naphthylamine scaffold to develop compounds with anticancer activity. For example, a derivative, N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide, has been shown to be a potent inducer of apoptosis in breast cancer cells (T47D) with an EC50 value of approximately 37 nM. This same compound also inhibited the growth of colon cancer cells (HCT116) with a GI50 value of about 34 nM. The mechanism of action for such derivatives is believed to involve the modulation of specific molecular targets, such as enzymes and receptors, which in turn influences cellular processes like apoptosis and cell cycle regulation.
Other studies have explored the cytotoxic effects of various α-naphthylamine derivatives. N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines have demonstrated activity against human cancer cell lines of the breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268), with IC50 values below 10 μg/mL. nih.gov The induction of apoptosis is a frequently suggested mechanism for the anticancer activity of these and other related compounds. semanticscholar.orgfrontiersin.org
Toxicological Profile and Carcinogenicity of N-Phenyl-1-naphthylamine
In contrast to the potential therapeutic effects of its derivatives, N-Phenyl-1-naphthylamine itself has demonstrated carcinogenic properties. Studies in mice have shown that repeated subcutaneous injections of both technical and pure PANA resulted in a high percentage of malignant tumors, particularly hemangiosarcomas. nih.gov The carcinogenic potency of PANA was found to be similar to its isomer, N-phenyl-2-naphthylamine (PBNA), suggesting that its metabolic activation to a carcinogenic agent may occur through routes other than dephenylation. nih.gov
Furthermore, an epidemiological study of workers exposed to N-phenyl-1-naphthylamine showed an increased rate of cancer. who.int However, due to concurrent exposure to other substances, it was not possible to definitively attribute this increase solely to PANA. who.int Genotoxicity studies on PANA have produced mixed results. While it was not found to be mutagenic in bacterial cells or to increase chromosomal aberrations in most in vitro assays, a marginally positive result was observed in a sister chromatid exchange assay, and it was found to increase unscheduled DNA synthesis in human lung cells, although not in a clear dose-dependent manner. who.int
The table below summarizes research findings on the cytotoxic and carcinogenic properties of N-Phenyl-1-naphthylamine and its derivatives.
| Compound | Cell Line/Organism | Activity | IC50/EC50 Value | Potential Mechanism | Reference(s) |
| N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide | T47D (Breast Cancer) | Apoptosis Induction | ~37 nM (EC50) | Modulation of specific molecular targets, induction of programmed cell death. | |
| N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide | HCT116 (Colon Cancer) | Growth Inhibition | ~34 nM (GI50) | Not specified. | |
| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | Cytotoxic Activity | < 10 μg/mL (IC50) | Not specified. | nih.gov |
| N-Phenyl-1-naphthylamine (PANA) | Male ICR Mice | Carcinogenicity | Not Applicable | Induction of hemangiosarcoma; metabolic activation. | nih.gov |
Research into Antidiabetes Mechanisms
Currently, there is a lack of scientific literature and research investigating the potential antidiabetes mechanisms of N-Phenyl-1-naphthylamine. Searches for such studies have not yielded any relevant results, indicating that this is not a current area of investigation for this compound. Studies on compounds with similar names, such as phenylalanine or derivatives of N-phenyl piperazine, have explored effects on insulin (B600854) signaling and glucose metabolism, but these are chemically distinct from N-Phenyl-1-naphthylamine and their findings are not applicable. biomedpharmajournal.org
Environmental Fate, Ecotoxicology, and Bioremediation of N Phenyl 1 Naphthylamine
Degradation Pathways in Environmental Compartments
The breakdown of N-Phenyl-1-naphthylamine in the environment is influenced by both light and biological processes.
In aquatic environments, N-Phenyl-1-naphthylamine undergoes rapid degradation when exposed to sunlight. dtic.mil Laboratory studies have shown that the half-life of PNA in water under photolytic conditions is between 5.7 and 8.4 minutes. researchgate.netwho.intresearchgate.net This rapid breakdown is a primary mechanism for its initial removal from the water column. researchgate.net The rate of this photodegradation is influenced by the presence of oxygen, with deoxygenated solutions showing considerably enhanced degradation rates. dtic.mil
The primary product of photolysis in aerated solutions is a relatively photostable compound, which has been preliminarily identified as the aniline (B41778) adduct of 1,4-naphthoquinone (B94277). dtic.mil While photolysis initiates the breakdown of PNA, further degradation of these initial products is considered unlikely. researchgate.netwho.intresearchgate.net
The biodegradation of N-Phenyl-1-naphthylamine in both soil and water is a slow process. researchgate.netwho.intresearchgate.net In aquatic ecosystems, microorganisms can degrade PNA with a disappearance half-life of approximately 10 days. dtic.mil The presence of an additional carbon and energy source, such as yeast extract, can enhance this microbial degradation. dtic.mil The breakdown products in aquatic environments include carbon dioxide, indicating the cleavage of the phenyl and/or naphthyl rings, and a dihydroxy derivative of PNA. dtic.mil
In soil, the mineralization of PNA, measured by the evolution of carbon dioxide, is limited. who.int One study reported 17% mineralization in soil and 35% in a soil suspension over a period of time. who.int Interestingly, the addition of other degradable organic materials in soil can decrease the degradation rate of PNA, possibly due to increased sorption of the chemical to soil particles. who.int
A specific bacterial strain, Pseudomonas sp. strain JS3066, isolated from a former naphthylamine manufacturing site, has demonstrated the ability to use PNA as a growth substrate. elifesciences.org This strain utilizes a pathway involving the conversion of PNA to 1,2-dihydroxynaphthalene, which is then further broken down through the well-established naphthalene (B1677914) degradation pathway via catechol. elifesciences.org
The initial and crucial step in the biodegradation of N-Phenyl-1-naphthylamine by some bacteria involves an enzymatic process of glutamylation. elifesciences.orgbiorxiv.org A key enzyme identified in Pseudomonas sp. strain JS3066 is a glutamine synthetase-like (GS-like) enzyme called NpaA1. elifesciences.org This enzyme catalyzes the conversion of PNA to γ-glutamylated PNA. elifesciences.orgbiorxiv.org This conversion is essential because the subsequent enzyme in the pathway, a dioxygenase, cannot directly act on the amine. biorxiv.org
The NpaA1 enzyme exhibits a broad substrate selectivity, showing activity against not only PNA and other polycyclic aromatic amines like 2-naphthylamine (B18577), but also monocyclic aromatic amines and their chlorinated derivatives such as aniline and 3,4-dichloroaniline. biorxiv.org The γ-glutamylated PNA is then oxidized to 1,2-dihydroxynaphthalene by a dioxygenase enzyme system. elifesciences.org Structural analysis of NpaA1 has revealed that specific aromatic residues in the substrate entry tunnel and the V201 site in the large substrate-binding pocket are significant in determining its substrate preferences. elifesciences.org
In a different context, a study on the biotransformation of N-phenyl-2-naphthylamine (a related compound) by various soil bacteria, including Rhizobium leguminosarum, Bradyrhizobium japonicum, Pseudomonas syringae, Clavibacter michiganensis, and Azotobacter chroococcum, showed that these bacteria could degrade it, leading to the formation of phthalates. elpub.ru
Environmental Persistence and Bioaccumulation Potential in Aquatic Organisms
Due to its chemical properties, including a log Kow of 4.2, N-Phenyl-1-naphthylamine is expected to have a moderate potential for bioaccumulation in aquatic organisms. scbt.com Bioconcentration factor (BCF) values measured in common carp (B13450389) over an 8-week period in a flow-through system ranged from 427 to 2,730. who.int
A Level II fugacity model predicts that PNA will distribute in the environment with approximately 36% going to soil, 34% to sediment, and 29% to water. researchgate.netwho.intscbt.com Less than 1% is expected to be found in the air, suspended sediment, and biota. researchgate.netwho.intscbt.com The substance is stable to hydrolysis under environmental conditions. researchgate.netresearchgate.net Its moderate to high potential for sorption to organic matter in soil and its limited mineralization contribute to its potential for geoaccumulation. researchgate.netwho.intresearchgate.net
Despite its bioaccumulation potential, secondary poisoning of higher trophic levels through the aquatic food chain is considered unlikely due to the chemical's metabolism and extensive excretion by organisms. researchgate.netscbt.com Studies with Daphnia magna have shown that radioactively labeled PNA is eliminated from their bodies within about two days after being transferred to clean water. dtic.mil
Mechanistic Ecotoxicological Impact on Aquatic Organisms and Ecosystems
N-Phenyl-1-naphthylamine is classified as very toxic to aquatic life, with the potential to cause long-term adverse effects in the aquatic environment. lgcstandards.comcdhfinechemical.com
Toxicity to Aquatic Invertebrates and Fish:
Acute toxicity studies have demonstrated the high toxicity of PNA to aquatic organisms. The 96-hour median lethal concentration (LC50) for rainbow trout and bluegill sunfish ranged from 0.44 to 0.82 mg/L. dtic.mil The 48-hour LC50 for Daphnia magna was between 0.30 and 0.68 mg/L. dtic.mil Longer-term studies have established no-observed-effect concentrations (NOECs) of 0.11 mg/L over 192 hours for fish and 0.02 mg/L over 21 days for Daphnia. researchgate.netscbt.com For the early life stages of the fathead minnow (Pimephales promelas), the 21-day LC50 based on the concentration in overlying water was 74 µg/L. researchgate.net
Table 1: Ecotoxicity Data for N-Phenyl-1-naphthylamine
| Organism | Test Duration | Endpoint | Concentration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.44 - 0.82 mg/L | dtic.mil |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 0.44 - 0.82 mg/L | dtic.mil |
| Daphnia magna | 48 hours | LC50 | 0.30 - 0.68 mg/L | dtic.mil |
| Fish | 192 hours | NOEC | 0.11 mg/L | researchgate.netscbt.com |
| Daphnia | 21 days | NOEC | 0.02 mg/L | researchgate.netscbt.com |
| Fathead Minnow (Pimephales promelas) | 21 days | LC50 | 74 µg/L | researchgate.net |
Mechanisms of Toxicity:
Studies on the cyanobacterium Microcystis aeruginosa have shown a dose-response relationship between PNA concentration and growth inhibition, with a 48-hour EC50 of 16.62 μM. researchgate.net PNA is biotransformed by Microcystis aeruginosa to 1,4-naphthoquinone, a key factor in generating excessive reactive oxygen species (ROS), leading to oxidative stress. researchgate.net This oxidative stress can disrupt enzymatic systems and inactivate photosystems. researchgate.net
In juvenile snapping turtles (Chelydra serpentina), exposure to PNA led to an increase in the expression of the cyp1a mRNA in the liver, suggesting the activation of a detoxification pathway. researchgate.net A decrease in cyp2b mRNA expression was also observed at lower doses, indicating another potential metabolic mechanism. researchgate.net Preliminary results also suggest that sublethal concentrations of PNA may affect the feeding behavior of rainbow trout. dtic.mil
Advanced Analytical Methodologies for N Phenyl 1 Naphthylamine
Chromatographic Techniques for Purity, Identification, and Quantification
Chromatographic methods are fundamental in separating PNA from other components in a mixture, allowing for its precise identification and quantification.
Gas Chromatography (GC) for Purity Determination and Component Analysis
Gas chromatography (GC) is a robust technique for assessing the purity of commercial PNA and analyzing its components. Commercial PNA typically has a purity of over 99%. who.int However, it can contain several impurities that need to be monitored. GC, often coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS), allows for the separation and quantification of these trace impurities. who.intnih.gov
A typical GC-MS analysis involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. nih.gov For instance, a DB-5MS capillary column is often used for the separation of PNA and related compounds. nih.gov The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification.
Commonly identified impurities in commercial N-Phenyl-1-naphthylamine include:
1,1-dinaphthylamine
N-phenyl-2-naphthylamine who.int
Table 1: Typical Impurities in Commercial N-Phenyl-1-naphthylamine and GC-based Detection
| Impurity | Typical Concentration Range (mg/kg) | Analytical Technique |
|---|---|---|
| 1-naphthylamine | <100 - 500 | GC-MS |
| 2-naphthylamine | <3 - 50 | GC-MS |
| Aniline | <100 - 2500 | GC-MS |
| 1-naphthol | <5000 | GC-MS |
| 1,1-dinaphthylamine | <1000 | GC-MS |
| N-phenyl-2-naphthylamine | 500 - <5000 | GC-MS |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Trace Analysis
High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the trace analysis of PNA, particularly in environmental and biological samples. who.intosha.govtandfonline.comnih.gov This technique is advantageous because PNA is a fluorescent molecule, which allows for its detection at very low concentrations, minimizing interference from non-fluorescent matrix components. medchemexpress.comsigmaaldrich.com
The choice of excitation and emission wavelengths is critical for maximizing sensitivity. For PNA, excitation is typically around 337-340 nm, with emission measured at approximately 407-430 nm. medchemexpress.comnih.gov
Table 2: Performance Characteristics of HPLC-FLD for N-Phenyl-1-naphthylamine Analysis
| Parameter | Value | Reference |
|---|---|---|
| Analytical Detection Limit (per injection) | 180 pg | osha.gov |
| Overall Detection Limit (per sample) | 36.0 ng | osha.gov |
| Corresponding Air Concentration | 17 ppt (B1677978) (150 ng/m³) | osha.gov |
| Excitation Wavelength (typical) | 337-340 nm | medchemexpress.comresearchgate.net |
| Emission Wavelength (typical) | 407-430 nm | medchemexpress.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling and Degradation Product Identification
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying PNA metabolites and degradation products in complex biological and environmental matrices. researchgate.netnih.govnih.gov LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. mdpi.comspringernature.com
This technique is particularly useful for metabolomics studies, where the goal is to identify a wide range of small molecules. nih.govnih.gov In such studies, a biological sample is analyzed to create a profile of its metabolites. By comparing the metabolite profiles of control and PNA-exposed samples, researchers can identify metabolites of PNA and understand its metabolic pathways. The use of high-resolution mass spectrometry can further aid in the accurate identification of unknown metabolites. nih.gov
Spectrometric Methods for N-Phenyl-1-naphthylamine Detection and Quantification
Spectrometric methods, particularly those based on fluorescence, offer rapid and sensitive detection of PNA.
Optimized Fluorometric Assays for Specific Industrial and Biological Matrices
Fluorometric assays are widely used for the quantification of PNA due to its intrinsic fluorescence. sigmaaldrich.com These assays can be optimized for various matrices, including industrial oils and biological samples. researchgate.netnih.gov For instance, PNA is used as an antioxidant in lubricating oils, and its concentration can be monitored using fluorometric methods. researchgate.net
In biological systems, PNA's fluorescence is sensitive to its local environment. It fluoresces strongly when it binds to hydrophobic regions, such as the phospholipid bilayers of cell membranes. medchemexpress.comsigmaaldrich.com This property is exploited in assays to probe membrane permeability in bacteria and to determine the critical micelle concentration of surfactants. sigmaaldrich.comnih.gov High-throughput fluorometric assays have been developed for quantifying surfactants in biopharmaceutical products using PNA as a fluorescent probe. nih.govresearchgate.net These assays are optimized for parameters like excitation and emission wavelengths, probe concentration, and incubation time to ensure accuracy and precision. nih.gov
Applications of Synchronous Fluorescence Spectroscopy
Synchronous fluorescence spectroscopy (SFS) is an advanced fluorescence technique that can enhance the selectivity of PNA analysis. nih.govresearchgate.net In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in simplified spectra with narrowed bands, which can help to resolve the contributions of different fluorescent compounds in a mixture. rsc.org
SFS has been successfully used in the development of a spectrofluorometric method for the quantification of mefenamic acid, where PNA was used as a fluorescent probe. nih.govresearchgate.net The fluorescence intensities were measured at 480 nm using a Δλ of 200 nm. nih.govresearchgate.net This technique has also been employed to study the aggregation-induced emission of PNA derivatives, demonstrating its utility in understanding complex photophysical processes. rsc.org
Development of Reference Standards and Quality Control Protocols for N-Phenyl-1-naphthylamine
The reliability and accuracy of analytical data for N-Phenyl-1-naphthylamine are fundamentally reliant on the availability of high-purity reference standards. The development of these standards is a meticulous process governed by international guidelines, ensuring their suitability for method validation, calibration, and quality control. This section details the methodologies and protocols integral to the creation and maintenance of N-Phenyl-1-naphthylamine reference standards.
The production of Certified Reference Materials (CRMs) and reference materials for N-Phenyl-1-naphthylamine adheres to stringent international quality standards, primarily ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). lgcstandards.comsigmaaldrich.com These standards mandate a comprehensive quality management system, ensuring the integrity of the entire production process, from the initial characterization of the raw material to the final certification and distribution. sigmaaldrich.comnist.gov
The development process for a primary N-Phenyl-1-naphthylamine reference standard begins with the synthesis and purification of the compound. Industrial synthesis may involve the reaction of aniline with 1-naphthylamine. Following synthesis, the material undergoes extensive purification using techniques such as recrystallization to achieve a high degree of purity.
A critical step in the development of a reference standard is the comprehensive characterization of the purified N-Phenyl-1-naphthylamine. This involves a battery of analytical techniques to confirm its identity and determine its purity. While specific certificates of analysis for N-Phenyl-1-naphthylamine reference standards provide the final purity value, the development process would typically involve the following analytical methodologies:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone methods for purity assessment. who.int These techniques are used to separate and quantify the main component from any impurities. A commercial product, for instance, may have a purity of over 99%. who.int
Mass Spectrometry (MS): Coupled with GC or HPLC, mass spectrometry is employed to identify the structure of the primary compound and to elucidate the chemical nature of any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation of the N-Phenyl-1-naphthylamine molecule and can also be used for quantitative purposes (qNMR) to provide a direct measure of purity against a certified standard.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are utilized to determine the melting point and to assess the presence of impurities that can affect the melting behavior. The melting point for N-Phenyl-1-naphthylamine is typically in the range of 60-62 °C.
Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for identity confirmation by comparing the spectrum of the candidate material with established reference spectra.
The establishment of robust quality control (QC) protocols is paramount to ensure the consistent quality and reliability of N-Phenyl-1-naphthylamine reference standards and the analytical data generated using them. These protocols encompass the entire lifecycle of the standard, from its production to its use in the laboratory.
A key aspect of quality control is the identification and quantification of potential impurities. For commercial-grade N-Phenyl-1-naphthylamine, several impurities have been identified, and their levels are controlled during the manufacturing of reference standards. who.int
Table 1: Commonly Identified Impurities in Commercial N-Phenyl-1-naphthylamine and Illustrative Control Limits for a Reference Standard
| Impurity | Typical Commercial Limit (mg/kg) | Illustrative Reference Standard QC Limit (mg/kg) |
| 1-Naphthylamine | <100 - 500 | < 100 |
| 2-Naphthylamine | <3 - 50 | < 5 |
| Aniline | <100 - 2500 | < 100 |
| 1-Naphthol | <5000 | < 500 |
| 1,1-Dinaphthylamine | <1000 | < 200 |
| N-Phenyl-2-naphthylamine | 500 - <5000 | < 500 |
Data sourced from a World Health Organization report on N-Phenyl-1-naphthylamine. who.int The "Illustrative Reference Standard QC Limit" is a hypothetical representation of stricter limits for a reference material.
Routine quality control of N-Phenyl-1-naphthylamine involves a defined set of analytical tests to verify its identity, purity, and stability over time.
Table 2: Example of a Quality Control Protocol for N-Phenyl-1-naphthylamine Reference Standard
| QC Test | Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | To ensure the material is a white to slightly yellowish crystalline powder. | Conforms to specification |
| Identity | Infrared (IR) Spectroscopy | To confirm the chemical structure matches that of N-Phenyl-1-naphthylamine. | Spectrum is concordant with the reference spectrum |
| Purity (Assay) | HPLC-UV or GC-FID | To quantify the amount of N-Phenyl-1-naphthylamine present. | ≥ 99.5% |
| Impurities | HPLC-UV or GC-MS | To identify and quantify any impurities. | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% |
| Loss on Drying | Gravimetric | To determine the amount of volatile matter. | ≤ 0.5% |
| Residue on Ignition | Gravimetric | To determine the amount of inorganic impurities. | ≤ 0.1% |
| Stability | HPLC-UV | To monitor the purity of the standard over time under specified storage conditions. | No significant degradation observed over the defined shelf life |
The development and implementation of these rigorous reference standards and quality control protocols are essential for ensuring the accuracy and comparability of analytical results for N-Phenyl-1-naphthylamine across different laboratories and applications. The use of well-characterized reference materials, produced and controlled under internationally recognized quality systems, provides a solid foundation for scientific and regulatory confidence in the measurement of this compound.
Future Directions and Emerging Research Avenues for N Phenyl 1 Naphthylamine
Exploration of Novel N-Phenyl-1-naphthylamine Derivatives for Advanced Applications
The rational design of N-Phenyl-1-naphthylamine derivatives is a primary focus of current research, aiming to tailor its chemical and biological properties for specific, high-value applications. matilda.science By strategically modifying the core PNA structure, researchers can significantly enhance characteristics such as antioxidant efficacy, fluorescence, and specific biological interactions. matilda.science This approach is grounded in understanding the structure-activity relationship, where even minor alterations to the molecular scaffold can lead to substantial changes in function.
Key research efforts are directed toward synthesizing new analogs with enhanced capabilities. For instance, derivatives are being developed to act as highly specific chemosensors for detecting particular ions or molecules. matilda.science An example includes a PNA/β-cyclodextrin inclusion complex designed as a fluorescent probe for palladium (Pd²⁺) ions. matilda.science Furthermore, the introduction of various functional groups can alter the molecule's electronic structure, thereby shifting its absorption and emission spectra to suit different analytical or imaging setups. matilda.science The inherent fluorescence of PNA, which intensifies when the molecule enters hydrophobic environments like cell membranes, makes it a valuable starting point for developing sensitive biological probes. matilda.sciencebohrium.com Research has also explored the synthesis of naphthylamine analogs containing azetidinone and thiazolidinone moieties, which have shown potential as antimicrobial agents. researchgate.netmdpi.com
| Derivative Type | Targeted Application | Enhanced Property | Research Finding Example |
|---|---|---|---|
| Inclusion Complexes (e.g., with β-cyclodextrin) | Chemosensors | Selective Ion Detection | A complex was developed as a fluorescent probe for the detection of Pd(2+) ions. matilda.science |
| Heterocyclic Analogs (e.g., with Thiazolidinone) | Antimicrobial Agents | Biological Activity | New thiazolidinone derivatives with nitronaphthylamine substituents possessed antibacterial and antifungal properties. mdpi.com |
| Functionalized Fluorophores | Biological Probes | Environmental Sensitivity | PNA's fluorescence intensifies upon binding to hydrophobic regions of cell membranes, allowing for the study of membrane permeability. bohrium.comvivanls.com |
Integration with Nanomaterials and Advanced Functional Materials (e.g., Organic Light-Emitting Diodes)
The integration of PNA and its derivatives into advanced materials is a burgeoning field of research. In nanomaterials science, for example, poly(1-naphthylamine) (PNA), a polymer related to N-Phenyl-1-naphthylamine, has been synthesized as nanoparticles and investigated for energy storage and environmental applications. mdpi.com These nanoparticles have been explored as potential scaffolds for supercapacitors and as photocatalysts for the degradation of organic dyes. mdpi.com
Recent research has focused on designing novel PNA derivatives for various roles within the OLED architecture. For instance, the substitution of benzophenone (B1666685) with N-phenyl-1-naphthylamine has led to the creation of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. vivanls.com Furthermore, PNA has been used as a reactant in the synthesis of complex AIEgens (Aggregation-Induced Emission luminogens) that serve as the emitting layer in non-doped red OLEDs, achieving high brightness and efficiency. The thermal stability and amorphous film-forming capabilities of these derivatives are key attributes that make them suitable for the fabrication of durable and high-performance displays and lighting. nih.govnih.gov
Systems Biology and Multi-Omics Approaches in Understanding N-Phenyl-1-naphthylamine Biological Interactions
While PNA is well-known for its industrial applications, its interactions with biological systems are an area of growing scientific inquiry. Future research is poised to leverage systems biology and multi-omics (genomics, proteomics, metabolomics) approaches to build a comprehensive understanding of these interactions. PNA is already used as a fluorescent probe to study the biophysical properties of cell membranes due to its tendency to fluoresce in hydrophobic environments. bohrium.comvivanls.com It has been employed in assays to assess the outer membrane permeability of bacteria and to probe the fluidity of membrane lipids. vivanls.commdpi.com
Understanding the molecular mechanisms behind PNA's observed biological effects, such as its toxicity to certain aquatic microorganisms like Microcystis aeruginosa, is a key objective. vivanls.commdpi.com Studies have shown that the toxicity of PNA is linked to its biotransformation into metabolites like 1,4-naphthoquinone (B94277), which can induce oxidative stress. mdpi.com A systems-level investigation could elucidate the specific metabolic pathways involved in this transformation and the downstream cellular responses. Multi-omics analyses could identify the genes, proteins, and metabolites whose expression or concentration levels change upon exposure to PNA. This would provide a detailed molecular fingerprint of the compound's impact, revealing specific enzyme involvements, stress response pathways, and mechanisms of toxicity or adaptation. Such a holistic view is crucial for predicting its biological impact and for potential biotechnological applications.
Development of Sustainable Synthesis Routes and Green Chemistry Principles for N-Phenyl-1-naphthylamine Production
Historically, the synthesis of N-Phenyl-1-naphthylamine has involved reacting aniline (B41778) and 1-naphthylamine (B1663977) at high temperatures in the presence of catalysts like sulfanilic acid or iodine. nih.gov While effective, these methods often require long reaction times and high energy input. nih.gov Emerging research is focused on developing more sustainable and efficient synthesis routes guided by the principles of green chemistry.
The goals of this research include improving atom economy, reducing waste, and utilizing more environmentally benign catalysts and reaction conditions. mdpi.com Current industrial synthesis has already evolved to incorporate advanced methodologies that prioritize high yield and purity through a deeper understanding of reaction kinetics and the strategic use of catalysts such as those containing boron and fluorine. matilda.sciencenih.gov Future directions aim to build on this by exploring novel catalytic systems that can operate under milder conditions (lower temperature and pressure), potentially reducing the process's energy consumption and environmental footprint. Research into electrochemical synthesis methods, as demonstrated for related naphthylamine derivatives, offers a promising green alternative that can provide high yields and efficiency without the need for transition-metal reagents or harsh oxidants. nih.gov
| Synthesis Aspect | Traditional Methods | Potential Green Chemistry Routes |
|---|---|---|
| Catalysts | Sulfanilic acid, iodine, PCl₃, PCl₅, POCl₃. nih.gov | Development of more efficient, recyclable, and non-toxic catalysts; exploring biocatalysis. |
| Reaction Conditions | High temperatures (195-250°C) and potentially high pressure. nih.gov | Lower temperatures and pressures, use of alternative energy sources (e.g., microwave, ultrasound), solvent-free reactions. |
| Efficiency | Yields of 86-91% but often with long reaction times. nih.gov | Higher yields in shorter reaction times, improved atom economy, and reduced by-product formation. mdpi.com |
| Methodology | Batch processing in liquid phase. nih.gov | Continuous flow processes, electrochemical synthesis to minimize reagents. nih.gov |
Refined Environmental Risk Assessment and Innovative Bioremediation Strategies for N-Phenyl-1-naphthylamine Contamination
Given its industrial use, understanding the environmental fate and impact of PNA is critical. nih.gov The compound is known to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. researchgate.net Fugacity modeling predicts that PNA released into the environment will distribute primarily into soil (36%), sediment (34%), and water (29%). nih.gov Future research will focus on refining these environmental risk assessments with more extensive quantitative data on its persistence, bioaccumulation, and long-term ecosystem effects.
A particularly promising avenue of research is the development of innovative bioremediation strategies for PNA contamination. While PNA itself can be degraded by microorganisms in lake water, with a reported half-life of approximately 10 days, enhancing this process is a key goal. Recent breakthroughs in the biodegradation of related compounds offer a clear path forward. For example, researchers have identified a bacterial strain, Pseudomonas sp. strain JS3066, that can degrade 1-naphthylamine. nih.gov The study elucidated the complete degradation pathway, which begins with a glutamine synthetase-like enzyme. nih.gov This discovery provides a powerful foundation for developing bioremediation technologies. Future work could involve isolating or engineering microorganisms with enhanced PNA-degrading capabilities, potentially using the enzymes from strains like JS3066 as a starting point. These strategies could lead to effective and sustainable methods for cleaning up sites contaminated with PNA and other related aromatic amines.
Q & A
Q. What are the key physicochemical properties of N-Phenyl-1-naphthylamine relevant to environmental fate studies?
N-Phenyl-1-naphthylamine exhibits a log octanol-water partition coefficient (log Kow) of 4.2, indicating moderate hydrophobicity and potential for bioaccumulation. Its Henry's Law constant (1.4 × 10⁻⁷ atm·m³/mol) suggests low volatility from aqueous environments. The compound has limited water solubility (0.003 g/L) and a soil organic carbon-water partition coefficient (Koc) of 4,600, implying slight mobility in soil. These properties are critical for modeling its environmental distribution and persistence .
Q. What safety protocols should be followed when handling N-Phenyl-1-naphthylamine in laboratory settings?
Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is required to minimize inhalation exposure. Skin contact should be avoided due to potential sensitization (R43 risk phrase). Waste disposal must comply with hazardous waste regulations (S60 safety phrase), and spills should be managed using inert absorbents. Storage conditions should exclude light and temperatures above 30°C to prevent degradation .
Q. How is N-Phenyl-1-naphthylamine utilized as a fluorescent probe in biochemical assays?
N-Phenyl-1-naphthylamine (PNA) serves as a polarity-sensitive fluorescent reporter in membrane permeability studies. For example, it is used in the N-phenyl-1-naphthylamine (NPN) assay to monitor outer membrane disruption in Gram-negative bacteria. Fluorescence intensity increases in hydrophobic environments, enabling real-time tracking of membrane integrity. Calibration requires spectral measurements at excitation/emission wavelengths of 340/420 nm, with controls for solvent polarity .
Advanced Research Questions
Q. How can contradictory biodegradation data for N-Phenyl-1-naphthylamine be resolved methodologically?
Discrepancies in biodegradation rates (e.g., 0% vs. 90% theoretical BOD in 14 days) arise from inoculum source variations. Activated sludge inocula may lack specific degraders, whereas acclimated freshwater microbial communities show higher efficiency. Researchers should standardize test conditions using OECD 301D guidelines, pre-acclimate inocula, and validate degradation pathways via LC-MS to identify intermediate metabolites .
Q. What experimental models are appropriate for assessing N-Phenyl-1-naphthylamine bioaccumulation and detoxification pathways in aquatic organisms?
The snapping turtle (Chelydra serpentina) is a robust model due to its high bioconcentration factors (BCFs: 427–2,730) and capacity to upregulate detoxification enzymes like cytochrome P450. Static-renewal exposure systems (e.g., 28-day BCF tests) should use environmentally relevant concentrations (0.01–0.1 mg/L). Liver tissue analysis via GC-MS can quantify parent compounds and hydroxylated metabolites, while RNA-seq identifies detox-related gene expression .
Q. How do metabolic studies inform the carcinogenic potential of N-Phenyl-1-naphthylamine in mammalian systems?
Hepatic microsomal metabolism in rats produces 2-naphthylamine, a known human carcinogen. Researchers should employ in vitro microsome assays (S9 fraction) with NADPH cofactors to simulate metabolic activation. Dose-response studies in mice (e.g., 200 mg/kg/day) reveal nephrotoxicity and hepatic fatty degeneration. Conflicting carcinogenicity data in dogs may stem from species-specific CYP450 isoforms, necessitating cross-species comparative genomics .
Q. What computational approaches are used to design novel phenylnaphthylamine-type antioxidants?
Machine learning models trained on 302 derivatives predict antioxidant efficacy using quantum mechanical parameters: hydrogen dissociation energy (HDE, ≤85 kcal/mol for radical scavenging), solubility parameter (SP, 18–22 MPa¹/² for polymer compatibility), and binding energy (≤−5 kcal/mol for substrate interactions. Group decomposition analysis identifies optimal substituents (e.g., –OCH₃ at the para position) for enhanced stability .
Q. What methodological considerations are critical when evaluating allelopathic effects of N-Phenyl-1-naphthylamine on cyanobacteria?
Low-dose repeated exposure protocols (e.g., 0.1 mg/L every 48 hours for 14 days) mimic environmental conditions. Endpoints include chlorophyll-a quantification (UV-Vis at 665 nm) and reactive oxygen species (ROS) assays using dichlorofluorescein. Co-culture experiments with Microcystis aeruginosa and submerged macrophytes should control for pH shifts and nutrient competition .
Q. How should conflicting carcinogenicity data from animal studies be reconciled in human risk assessment?
Discrepancies between mouse (increased hemangiosarcomas) and dog (no tumors) studies highlight exposure route differences (subcutaneous vs. oral). Risk assessors should apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses, account for metabolic saturation thresholds, and integrate epidemiological data from occupational cohorts (e.g., Swedish bearing-packaging workers). Confounding factors like nitrosamine formation require nitroso-specific HPLC-MS screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
